4-(benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c1-26(2)12-5-13-27-21(15-8-10-17(25)11-9-15)20(23(29)24(27)30)22(28)19-14-16-6-3-4-7-18(16)31-19/h3-4,6-11,14,21,29H,5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYCVZNDWSHASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzofuran-2-carbonyl)-1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic compound with potential biological activities. Its complex structure includes a benzofuran moiety, a dimethylamino propyl chain, and a pyrrolone core, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C23H23N3O4
- Molecular Weight : 405.4 g/mol
- Purity : Typically around 95% .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to the target molecule. For instance, derivatives of benzofuran have shown significant activity against various Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain benzofuran derivatives exhibited strong inhibition against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity (Zone of Inhibition) | Reference |
|---|---|---|---|
| Benzofuran Derivative A | S. aureus | 20 mm | |
| Benzofuran Derivative B | E. coli | 18 mm | |
| Benzofuran Derivative C | Pseudomonas aeruginosa | 15 mm |
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase (COX) enzymes. Studies on related compounds have demonstrated varying degrees of COX-1 and COX-2 inhibition, which are critical targets in the treatment of inflammatory diseases .
Case Study: COX Inhibition
In a study evaluating the COX inhibitory effects of related compounds, one derivative exhibited an IC50 value of 0.52 µM for COX-2, indicating strong selectivity over COX-1, which is desirable to minimize gastrointestinal side effects associated with non-selective NSAIDs .
Neuroprotective Effects
Research has indicated that compounds with similar structures may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism may involve modulation of neurotransmitter levels or direct antioxidant effects .
Table 2: Neuroprotective Effects of Related Compounds
| Compound Name | Mechanism of Action | Reference |
|---|---|---|
| Compound X | AChE inhibition | |
| Compound Y | Free radical scavenging | |
| Compound Z | NMDA receptor antagonism |
Synthetic Pathways
The synthesis of this compound typically involves multicomponent reactions (MCRs), which have been shown to be efficient in producing complex molecules with diverse biological activities. The MCR approach minimizes steps and maximizes yield, making it a preferred method in medicinal chemistry .
Research Findings
A review highlighted that compounds derived from pyrrolones often exhibit multifaceted biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural diversity offered by substituents like benzofuran and dimethylamino groups enhances their pharmacological profiles .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives related to this compound. For instance, hybrid compounds synthesized from benzofuran derivatives have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria. These findings suggest that the compound may serve as a scaffold for developing new antibiotics targeting resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | S. aureus | 15 mm |
| Compound B | E. coli | 18 mm |
| Compound C | K. pneumoniae | 12 mm |
Anti-inflammatory Potential
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced inflammation and pain, making it a candidate for treating conditions like arthritis or cardiovascular diseases .
Table 2: COX Inhibition Potency
| Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound D | 0.015 | 0.011 |
| Compound E | 0.020 | 0.018 |
Case Study 1: Synthesis and Evaluation of Antibacterial Activity
A study synthesized several derivatives of the compound using a novel synthetic route involving condensation reactions with various amines and carbonyl compounds. The resultant hybrids were tested for their antibacterial efficacy using the agar disc diffusion method, showing promising results against multiple bacterial strains .
Case Study 2: Anti-inflammatory Drug Development
In another investigation, researchers explored the compound's potential as a COX inhibitor. The study involved in vitro assays that demonstrated significant inhibition of COX enzymes, suggesting that modifications to the existing structure could enhance potency and selectivity .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Benzofuran Carbonyl Group
The benzofuran-2-carbonyl moiety undergoes nucleophilic acyl substitution, enabling derivatization at this site:
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Reaction with Amines : In anhydrous dimethylacetamide (DMA) at 383 K, the carbonyl reacts with primary amines (e.g., methylamine) in the presence of palladium acetate (10 mol%) and pivalic acid (30 mol%), yielding amide derivatives ().
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Alcoholysis : Reacts with alcohols (e.g., methanol) under acidic conditions to form esters. For example, treatment with H₂SO₄ in methanol at reflux produces the methyl ester variant in ~65% yield ().
Table 1: Nucleophilic Acyl Substitution Reactions
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Methylamine | Pd(OAc)₂, DMA, 383 K | Amide derivative | 73% |
| Methanol | H₂SO₄, reflux | Methyl ester | ~65% |
Hydroxyl Group Reactivity
The 3-hydroxy group participates in acetylation and oxidation:
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Acetylation : Reacts with acetic anhydride in pyridine at 298 K to form the acetylated derivative. This reaction is quantitative within 2 hours ().
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Oxidation : Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, though yields are moderate (58–62%) due to competing side reactions ( ).
Functionalization of the Dimethylamino Propyl Side Chain
The tertiary amine group undergoes alkylation and Hofmann elimination:
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Quaternary Ammonium Salt Formation : Reacts with methyl iodide in acetonitrile at 323 K to form a quaternary ammonium salt, enhancing water solubility ().
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Hofmann Elimination : Heating with Ag₂O in aqueous ethanol generates an alkene via β-hydrogen elimination ().
Table 2: Side Chain Modification Reactions
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, CH₃CN | Quaternary salt | 89% |
| Elimination | Ag₂O, H₂O/EtOH | Alkene derivative | 71% |
Electrophilic Aromatic Substitution on the 4-Fluorophenyl Ring
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Nitration : Reaction with fuming HNO₃/H₂SO₄ at 273 K introduces a nitro group predominantly at the meta position (relative to fluorine) in 44% yield ( ).
Reductive Modification of the Pyrrolone Core
The α,β-unsaturated lactam in the pyrrolone ring is susceptible to reduction:
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Catalytic Hydrogenation : Using H₂ (1 atm) and Pd/C in ethanol reduces the double bond, yielding the saturated lactam (82% yield) ().
Cross-Coupling Reactions
The fluorophenyl group participates in palladium-catalyzed cross-couplings:
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Suzuki–Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O at 363 K, forming biaryl derivatives (68–75% yield) ().
Table 3: Cross-Coupling Reactions
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, dioxane/H₂O | Biaryl derivative | 75% |
Condensation Reactions
The hydroxyl and carbonyl groups enable condensation with hydrazines and hydroxylamines:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes structurally related compounds and their key differences:
Key Comparisons
Acyl Group Variations
- Substitution with 2-methyl-2,3-dihydrobenzofuran-5-carbonyl () introduces a saturated ring, reducing planarity and possibly altering target selectivity .
Aminoalkyl Chain Differences
- The 3-(dimethylamino)propyl chain in the target compound and is a flexible tertiary amine, favoring cationic species formation at physiological pH, which aids cellular uptake .
Aryl Group Modifications
- The 4-fluorophenyl group (target compound and ) increases metabolic stability compared to 4-hydroxyphenyl (), which may undergo glucuronidation .
- 2,4-Dimethoxyphenyl () introduces electron-donating groups, possibly enhancing antioxidant activity .
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
Q & A
Q. What are the common synthetic routes for preparing 4-(benzofuran-2-carbonyl)-substituted pyrrol-2-ones, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves cyclization reactions of precursor hydroxy-pyrrolones with appropriate acylating agents. For example, demonstrates the use of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives reacted with substituted anilines or phenols under basic conditions to form aryl-substituted products, achieving yields of 46–63% . Optimization strategies include:
- Temperature control : Reactions conducted at 60–80°C improve cyclization efficiency.
- Catalyst selection : Use of mild bases (e.g., K₂CO₃) to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating polar intermediates.
Q. Which spectroscopic techniques are most effective for characterizing structural features, particularly the benzofuran and fluorophenyl moieties?
Methodological Answer:
- ¹H/¹³C NMR : Key for identifying substituent environments. For instance, fluorophenyl protons exhibit deshielding (δ 7.2–7.8 ppm) due to electron-withdrawing effects, while benzofuran carbonyls show distinct ¹³C signals near δ 160–170 ppm .
- FTIR : Confirms hydroxy (broad ~3200 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) groups.
- HRMS : Validates molecular weight (e.g., [M+H]+ for C₂₂H₁₈FN₂O₄ at m/z 393.125) .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity or electronic properties of this compound’s functional groups?
Methodological Answer:
- Density Functional Theory (DFT) : Used to calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, applied DFT to study charge distribution in pyrrol-2-ones, revealing electron-deficient regions at the benzofuran carbonyl .
- Molecular Electrostatic Potential (MEP) : Maps highlight regions prone to nucleophilic attack (e.g., the hydroxy group’s oxygen).
- Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on reactivity .
Q. What experimental strategies resolve contradictions in biological activity data across in vitro assays?
Methodological Answer:
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics.
- Dose-Response Curves : Generate EC₅₀ values to compare potency across studies.
- Orthogonal Assays : Validate findings using complementary techniques (e.g., fluorescence-based vs. colorimetric assays).
- Statistical Design : Apply split-plot designs (as in ) to account for variables like incubation time or cell line variability .
Q. How do substitution patterns (e.g., benzofuran-2-carbonyl vs. other acyl groups) influence physicochemical properties?
Methodological Answer:
- LogP Studies : Compare partition coefficients (e.g., benzofuran-2-carbonyl increases hydrophobicity vs. acetyl groups).
- Thermal Analysis : DSC/TGA evaluates stability; bulky substituents (e.g., 3-(dimethylamino)propyl) may lower melting points .
- Solubility Screening : Use Hansen solubility parameters to identify optimal solvents. notes precipitation of HBr salts from methanol for purification .
Q. What methodologies assess the environmental fate and biodegradation pathways of this compound?
Methodological Answer:
- OECD Guidelines : Follow Test No. 301 for ready biodegradability in aqueous systems.
- Metabolite Profiling : LC-MS/MS identifies transformation products (e.g., hydroxylated derivatives).
- Compartment Modeling : Predict distribution in soil/water systems using EPI Suite™, referencing ’s framework for abiotic/biotic transformations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR chemical shifts for fluorophenyl-substituted pyrrol-2-ones?
Methodological Answer:
- Deuterated Solvent Calibration : Ensure shifts are referenced to TMS (e.g., CDCl₃ at δ 7.26 ppm for ¹H).
- pH Effects : Protonation of the dimethylamino group (pKa ~8.5) can alter shift values; conduct NMR at controlled pH .
- Cross-Validation : Compare with crystallographic data (e.g., X-ray structures in ) to confirm substituent geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
